molecular formula C7H4Br2N2 B1424124 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-07-6

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1424124
CAS No.: 1190322-07-6
M. Wt: 275.93 g/mol
InChI Key: VTDJWYBQQBSZSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5 and 6 positions of the pyrrolo[2,3-b]pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, nucleophilic substitution with sodium azide yields azido derivatives, while Suzuki coupling with boronic acids produces biaryl derivatives .

Mechanism of Action

The mechanism of action of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, particularly in medicinal applications, involves the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. By inhibiting FGFRs, this compound can reduce cell proliferation, induce apoptosis, and inhibit migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to its dual bromination at the 5 and 6 positions, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for selective functionalization and the creation of diverse derivatives, making it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDJWYBQQBSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 4
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Reactant of Route 5
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

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